Anhydroerythromycin A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Analytische Chemie

Anhydroerythromycin A dient als ein analytischer Standard in chromatographischen Techniken wie HPLC und GC, die für die Qualitätskontrolle pharmazeutischer Produkte unerlässlich sind . Seine Verwendung in der analytischen Chemie stellt die Reinheit und Wirksamkeit von Erythromycin-Formulierungen sicher und trägt zur Sicherheit und Wirksamkeit dieser Medikamente bei.

Antibiotikaforschung

Als Makrolid-Antibiotikum wird this compound hinsichtlich seines antibiotischen Aktivitätsspektrums untersucht, insbesondere gegen gramnegative und grampositive Bakterien . Die Forschung in diesem Bereich untersucht sein Potenzial als Alternative zu traditionellem Erythromycin, insbesondere in Fällen, in denen Bakterien Resistenzen entwickelt haben.

Umweltwissenschaften

In den Umweltwissenschaften wird this compound als Umwandlungsprodukt in behandeltem Erythromycin-Fermentationsrückstand und verbessertem Boden analysiert . Diese Forschung ist entscheidend, um die Auswirkungen des Antibiotikaeinsatzes auf die Umwelt zu verstehen und Strategien zu entwickeln, um die Risiken im Zusammenhang mit Antibiotika-Kontaminationen zu mindern.

Pharmazeutische Entwicklung

Die Rolle der Verbindung bei der Entwicklung von magensaftresistenten Tablettenformulierungen ist signifikant . Es hilft bei der Identifizierung und Quantifizierung von Erythromycin und verwandten Substanzen und stellt sicher, dass das endgültige pharmazeutische Produkt wirksam und stabil ist.

Arzneimittelverabreichungssysteme

This compound ist an der Entwicklung von neuen Arzneimittelverabreichungssystemen beteiligt. Modifikationen seiner Struktur können seine Stabilität verbessern und es für die lokale Medikamentenverabreichung optimieren, insbesondere in sauren Umgebungen, in denen Infektionen vorhanden sind .

Forensische Wissenschaft

In forensischen Anwendungen wird this compound zum Nachweis von Arzneimitteln und deren Metaboliten verwendet. Dies kann in toxikologischen Studien und rechtlichen Untersuchungen im Zusammenhang mit Drogenkonsum wichtig sein .

Molekularbiologie

Die Verbindung ist auch in der Molekularbiologie relevant, wo sie verwendet wird, um die Wirkungsweise von Antibiotika auf zellulärer Ebene zu untersuchen. Das Verständnis, wie this compound die Proteinsynthese stört, kann zur Entwicklung neuer Antibiotika führen .

Wirkmechanismus

Anhydroerythromycin A, also known as Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- or 2BR5PL6H39, is a degradation product of the macrolide antibiotic erythromycin . This compound has a unique mechanism of action and pharmacokinetics, which we will explore in detail below.

Target of Action

This compound primarily targets Gram-negative and Gram-positive bacteria . It is active against S. aureus and B. cereus in vitro .

Mode of Action

This compound interferes with protein synthesis . It inhibits the steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .

Biochemical Pathways

The compound is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . It is known to inhibit drug oxidation in the liver, which can lead to unwanted drug-drug interactions .

Pharmacokinetics

The systemic bioavailability of this compound is low and variable, likely due to degradation of a substantial portion of the administered dose to microbiologically inactive Anhydroerythromycin in the stomach .

Result of Action

This compound has negligible antibacterial activity but is known to inhibit drug oxidation in the liver . It is responsible for unwanted drug-drug interactions .

Action Environment

The action of this compound is influenced by the acidity of its environment. It is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . The compound’s action, efficacy, and stability can therefore be influenced by the pH of its environment.

Eigenschaften

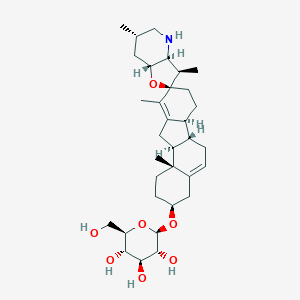

IUPAC Name |

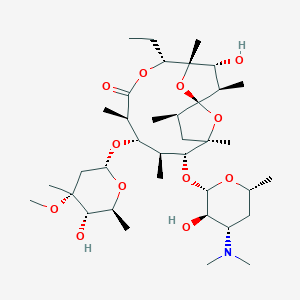

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAVHPRGGAUFDN-JTQLBUQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016176 | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23893-13-2 | |

| Record name | Anhydroerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anhydroerythromycin A?

A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 715.91 g/mol. []

Q2: Is this compound chiral?

A: Yes, this compound has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []

Q3: What spectroscopic techniques are used to characterize this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of this compound. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying this compound in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]

Q4: How does this compound form from erythromycin A?

A: this compound is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and this compound exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []

Q5: Can this compound be further modified chemically?

A: Yes, modifications of the aglycone lactone ring of this compound are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []

Q6: How is this compound metabolized in the body?

A: While the metabolic pathways of this compound itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []

Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of this compound?

A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of this compound, it doesn't drastically alter its overall exposure.

Q8: What is the impact of this compound on drug-drug interactions?

A: this compound has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.

Q9: Can this compound contribute to the development of antibiotic resistance?

A: Research indicates that even trace amounts of this compound (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.

Q10: How is this compound typically quantified?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of this compound in various matrices, including biological fluids, honey, and environmental samples. [, , ]

Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of this compound?

A: SPME offers a simple, solvent-free method for extracting this compound and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []

Q12: Are there any alternative analytical techniques for detecting this compound?

A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of this compound in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []

Q13: What are the potential environmental risks associated with this compound?

A: this compound has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.

Q14: Are there any strategies to mitigate the environmental impact of this compound?

A: While specific strategies for this compound are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

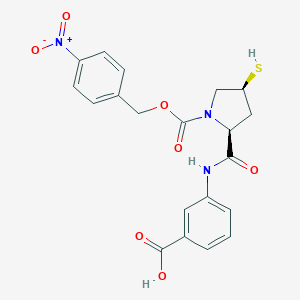

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)